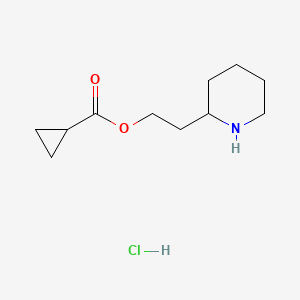

![molecular formula C13H18Cl3NO B1397407 2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219981-39-1](/img/structure/B1397407.png)

2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride

Übersicht

Beschreibung

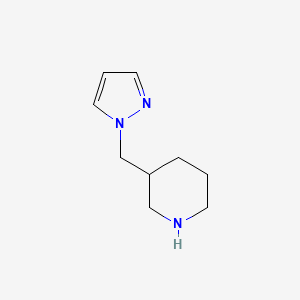

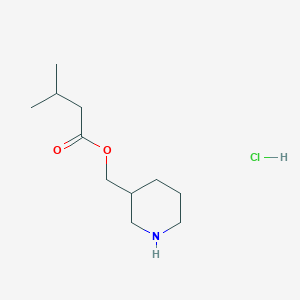

“2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound that is widely used in scientific research. It is a member of the piperidine chemical family . The IUPAC name for this compound is 2-[2-(2,4-dichlorophenoxy)ethyl]piperidine hydrochloride .

Molecular Structure Analysis

The molecular formula for this compound is C13H18Cl3NO . The InChI code is 1S/C13H17Cl2NO.ClH/c14-10-4-5-13(12(15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H .Physical And Chemical Properties Analysis

The average mass of this compound is 310.647 Da and the monoisotopic mass is 309.045410 Da . Unfortunately, the search results do not provide additional physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

A study by Ovonramwen, Owolabi, and Oviawe (2019) involved the synthesis of a compound related to piperidine hydrochloride, namely (2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride. This compound was tested for antimicrobial activities against various bacteria, showing moderate activities compared to standard antibiotics (O. B. Ovonramwen, B. Owolabi, & A. P. Oviawe, 2019).

Anticancer Agents

Dimmock et al. (1998) synthesized a series of compounds including 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides and 1-aryl-3-diethylamino-1-propanone hydrochlorides, which are related to the piperidine hydrochloride family. These compounds displayed significant cytotoxicity toward various cancer cells, indicating potential as anticancer agents (J. Dimmock et al., 1998).

Neuropharmacological Effects

Massicot, Thuillier, and Godfroid (1984) studied a compound closely related to 2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride, namely 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride. They observed that this compound affects the satiety center by reducing obesity in mice, suggesting potential neuropharmacological applications (F. Massicot, J. Thuillier, & J. Godfroid, 1984).

Synthesis and Antihypertensive Activity

Takai et al. (1986) synthesized a series of piperidine derivatives tested for antihypertensive activity. Some of these compounds produced strong hypotension in hypertensive rat models, indicating their potential as antihypertensive agents (H. Takai et al., 1986).

Allosteric Modulation of Cannabinoid Receptors

Price et al. (2005) explored the pharmacology of compounds at the cannabinoid CB1 receptor, including piperidine derivatives. These compounds showed a cooperative allosteric effect and insurmountable antagonism of receptor function, suggesting their use in modulating cannabinoid receptor activities (M. R. Price et al., 2005).

Neuroprotection in Cerebral Ischaemia

O'Neill et al. (1997) examined the effects of piperidine derivatives as inhibitors of Ca2+ and Na+ channels in vitro and in models of global cerebral ischaemia in vivo. Some of these compounds provided significant neuroprotection when administered prior to occlusion, highlighting their potential in neuroprotective therapies (M. O'Neill et al., 1997).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[2-(2,5-dichlorophenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO.ClH/c14-10-4-5-12(15)13(9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKPGSMIPQHVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCOC2=C(C=CC(=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397333.png)

![3-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397338.png)

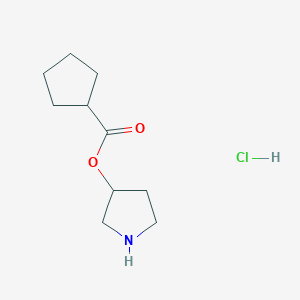

![1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397345.png)

![3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397347.png)